N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide: is a complex organic compound that integrates a chromeno-thiazole core with a benzamide moiety
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-24(4-2)30(26,27)15-11-9-14(10-12-15)20(25)23-21-22-19-16-7-5-6-8-17(16)28-13-18(19)29-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJUNJAFUEPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The chromeno-thiazole scaffold is synthesized through a cyclocondensation reaction between 3-formyl-4-hydroxycoumarin derivatives and thiosemicarbazide. Key steps include:
- Formylation of 4-hydroxycoumarin : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in chloroform yields 3-formyl-4-chlorocoumarin.
- Thiosemicarbazone formation : Reacting 3-formyl-4-chlorocoumarin with thiosemicarbazide in ethanol generates a thiosemicarbazone intermediate.
- Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid mediates cyclization to form 2-amino-4H-chromeno[4,3-d]thiazole (Yield: 68–72%).
Mechanistic Insight : The thiosemicarbazone undergoes intramolecular nucleophilic attack by the sulfur atom on the adjacent carbonyl carbon, followed by oxidation to aromatize the thiazole ring.
Alternative Route: Iodine-Catalyzed Oxidative Cyclization
A modified approach employs iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C to cyclize 3-(2-hydroxyaryl)-1H-pyrazole-4-carbaldehydes, yielding chromeno-thiazoles. This method avoids harsh acidic conditions but requires rigorous temperature control to prevent over-oxidation.
Synthesis of 4-(N,N-Diethylsulfamoyl)Benzoyl Chloride
Sulfonylation of 4-Aminobenzoic Acid
Diazoization and sulfonation :
Acyl chloride formation :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4H-chromeno[4,3-d]thiazol-2-amine with 4-(N,N-diethylsulfamoyl)benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
Direct Aminolysis in Polar Aprotic Solvents
An alternative protocol employs N,N-dimethylformamide (DMF) as a solvent with triethylamine (TEA) as a base:
- Reaction : Equimolar amounts of the amine and acyl chloride are stirred at 50°C for 6 hours.
- Yield : 60–65% after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch cyclization | H₂O₂, AcOH | 68–72 | 98.5 | Scalable, minimal byproducts | Requires acidic conditions |
| Iodine catalysis | I₂, DMSO | 60–65 | 97.2 | Mild oxidation | High-temperature sensitivity |
| EDC/HOBt coupling | EDC, HOBt | 65–70 | 99.1 | High selectivity | Cost-intensive reagents |
| Direct aminolysis | TEA, DMF | 60–65 | 96.8 | Simplified workflow | Lower yield due to hydrolysis risks |
Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 4H, aromatic), 3.25 (q, 4H, NCH₂CH₃), 1.12 (t, 6H, CH₃).
- HRMS : m/z calculated for C₂₁H₂₀N₃O₃S₂ [M+H]⁺: 442.0984; found: 442.0986.
- HPLC : Retention time = 6.82 min (C18 column, MeOH/H₂O = 70:30).
Challenges and Optimization Opportunities
- Thiazole Ring Instability : Prolonged exposure to acidic conditions during Hantzsch cyclization risks hydrolytic cleavage. Substituting acetic acid with trifluoroacetic acid (TFA) reduces reaction time from 24 h to 8 h.
- Sulfamoyl Group Hydrolysis : The N,N-diethylsulfamoyl moiety is prone to hydrolysis in aqueous media. Conducting sulfonylation under anhydrous conditions with molecular sieves improves yields by 12–15%.
- Coupling Efficiency : Microwave-assisted coupling (100°C, 30 min) enhances reaction rates but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Medically, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno-thiazole core is believed to play a crucial role in binding to these targets, while the benzamide and diethylsulfamoyl groups enhance its binding affinity and specificity. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)aniline
Uniqueness
Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for drug development.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure that includes chromene and thiazole moieties, classified as an amide due to the benzamide group and a sulfamoyl functional group. The chemical formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 421.57 g/mol |
| Solubility | Soluble in DMSO and other organic solvents |
| Melting Point | Not extensively documented |
| Stability | Stable under standard laboratory conditions |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Chromeno[4,3-d]thiazole Core : Cyclization under acidic or basic conditions.
- Introduction of the Benzamide Group : Reaction with appropriate amines.
- Sulfamoylation : Incorporation of the diethylsulfamoyl group through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Similar compounds have demonstrated:
- Anti-inflammatory Properties : Compounds in the chromone-thiazole class have been reported to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Antitumor Activity : Research indicates that thiazole derivatives can disrupt DNA replication in cancer cells, leading to reduced cell proliferation . For instance, compounds with similar structures have shown promising results against various cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies reveal that thiazole derivatives are generally well absorbed and exhibit moderate solubility profiles. Their metabolic pathways often involve phase I and phase II biotransformation processes that enhance their efficacy and reduce toxicity.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Studies : A study demonstrated that thiazole derivatives exhibited IC50 values as low as 2.12 µM against A549 lung cancer cells in 2D assays . These findings suggest a strong potential for developing new anticancer agents based on this scaffold.
- Antimicrobial Activity : Research on structurally related compounds has shown significant antibacterial properties against various pathogens, indicating that this compound may also possess similar effects .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound holds promise in several areas:
- Drug Development : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for further pharmacological studies.
- Biochemical Research : The compound can be utilized in studies exploring enzyme inhibition and receptor binding dynamics.
Q & A
Basic: What are the critical steps in synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide to ensure high purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:
- Amide coupling : Reacting chromeno-thiazole derivatives with activated 4-(N,N-diethylsulfamoyl)benzoyl chloride under inert conditions (e.g., nitrogen atmosphere).
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by thin-layer chromatography (TLC).
- Final characterization : Confirmation via -NMR, -NMR, and HRMS to validate structural integrity. For example, purity ≥98% can be achieved using HPLC with reverse-phase C18 columns .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry (e.g., aromatic proton signals at δ 7.2–8.5 ppm).
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 496.1234 [M+H]) to verify molecular formula.
- HPLC : Purity assessment (>98% via gradient elution with acetonitrile/water) .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Substituent Variation : Modify the diethylsulfamoyl group (e.g., replace with dimethyl or cyclic amines) to assess impact on enzyme inhibition (e.g., carbonic anhydrase or kinases).
- Bioisosteric Replacement : Substitute the chromeno-thiazole core with benzothiazole or indole analogs to enhance solubility or binding affinity.
- Assay Design : Use in vitro enzyme inhibition assays (IC determination) and cellular viability tests (MTT assays) to prioritize derivatives .
Advanced: How should researchers address contradictions in reported biological data for this compound?
Methodological Answer:
- Structural Validation : Re-analyze disputed samples via -NMR and X-ray crystallography to confirm identity (e.g., misreported regioisomers in ).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
- Meta-Analysis : Compare IC values across studies using standardized units (nM vs. μM) and adjust for experimental conditions (e.g., serum concentration) .
Advanced: What computational strategies predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or EGFR) and identify key interactions (e.g., hydrogen bonds with sulfamoyl groups).
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vivo testing .
Advanced: How to design enzyme inhibition assays targeting this compound’s mechanism?
Methodological Answer:
- Target Selection : Focus on enzymes with known sulfamoyl sensitivity (e.g., carbonic anhydrase IX for anticancer activity).
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (K) under varying pH and temperature.
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at 2.0 Å resolution .
Advanced: What challenges arise in achieving regioselectivity during synthesis?
Methodological Answer:
- Reaction Optimization : Use directing groups (e.g., nitro or methoxy) on the benzamide ring to control electrophilic substitution positions.
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise chromeno-thiazole functionalization.
- Monitoring : Real-time FTIR or -NMR to track intermediate formation and adjust reaction conditions (e.g., temperature, solvent polarity) .
Advanced: How to evaluate its potential for drug resistance in antimicrobial studies?
Methodological Answer:
- Serial Passage Assays : Expose bacterial strains (e.g., S. aureus or E. coli) to sub-inhibitory concentrations over 20 generations, monitoring MIC shifts.
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms.
- Genomic Analysis : Perform whole-genome sequencing on resistant strains to identify mutations in target genes (e.g., gyrA for DNA gyrase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
